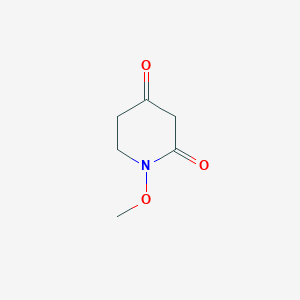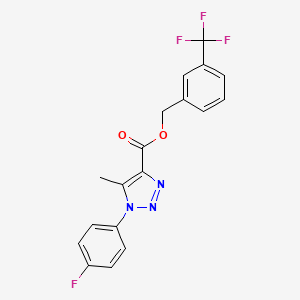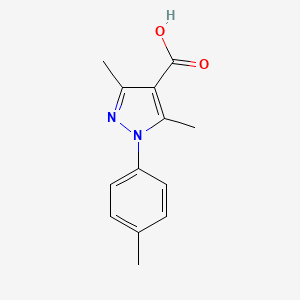
2-Amino-5-(trifluoromethyl)benzenesulfonamide
Overview
Description
“2-Amino-5-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C7H7F3N2O2S . It is related to benzenesulfonamide, which is an inhibitor of human carbonic anhydrase B . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related benzenesulfonamide derivatives. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as potential antiproliferative agents . Another study discussed the design and synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes .Molecular Structure Analysis
The molecular weight of “this compound” is 225.19 . The molecular structure can be represented by the SMILES string NS(=O)(=O)c1ccccc1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 180-184°C . It is soluble in methanol .Scientific Research Applications
TFSA has become increasingly important in scientific research due to its wide range of potential applications. It has been used in the synthesis of various biologically active molecules, such as peptides, nucleosides, and small molecules. In addition, TFSA has been used in the synthesis of various fluorescent probes, which are used in the study of biological processes. TFSA has also been used in the synthesis of various polymers, which are used in the production of materials with unique properties.
Mechanism of Action
The mechanism of action of TFSA is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of various chemical bonds, such as carbon-carbon and carbon-heteroatom bonds. In addition, TFSA has been shown to be an effective reagent in the synthesis of various biologically active molecules.
Biochemical and Physiological Effects
TFSA has been studied for its potential biochemical and physiological effects. Studies have shown that TFSA can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, TFSA has been shown to have anti-inflammatory effects. However, more research is needed to fully understand the biochemical and physiological effects of TFSA.
Advantages and Limitations for Lab Experiments
TFSA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to use. In addition, it is a highly versatile compound and can be used in a variety of different applications. However, TFSA also has some limitations. It is a relatively unstable compound and can decompose under certain conditions. In addition, TFSA can react with certain compounds, such as alcohols, and can produce toxic byproducts.
Future Directions
The potential applications of TFSA are still being explored and many future directions exist. One potential future direction is the development of new methods for the synthesis of TFSA. In addition, more research is needed to further understand the biochemical and physiological effects of TFSA. Furthermore, TFSA could be used in the synthesis of various polymers and materials with unique properties. Finally, TFSA could be used in the synthesis of various fluorescent probes, which could be used to study biological processes.
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMQJFIEARDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)
![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)
![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)

![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)



![(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2392188.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2392189.png)
